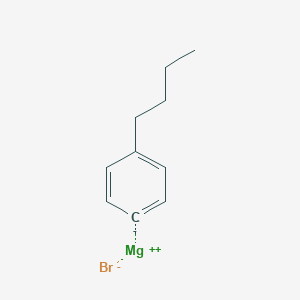

4-N-Butylphenylmagnesium bromide

描述

Synthesis Analysis 4-N-Butylphenylmagnesium bromide, as a Grignard reagent, is synthesized through the reaction of 4-N-butylphenyl bromide with magnesium in an ether solvent. This process is analogous to the synthesis of other phenylmagnesium bromides, which are typically prepared from corresponding aryl bromides. For example, the synthesis of crotylmagnesium bromide and α-methylallylmagnesium bromide involves the reaction of crotyl bromide and α-methylallyl bromide with magnesium, respectively (Nordlander, Young, & Roberts, 1961).

Molecular Structure Analysis The molecular structure of 4-N-Butylphenylmagnesium bromide, like other Grignard reagents, may exhibit complexity such as dimerization or formation of complex geometries due to intramolecular coordination. Studies on phenylmagnesium bromides with intramolecularly coordinating substituents have revealed the formation of structures that could provide insights into the coordination environment around the magnesium atom (Markies et al., 1991).

Chemical Reactions and Properties 4-N-Butylphenylmagnesium bromide undergoes typical Grignard reactions, such as nucleophilic addition to carbonyl compounds, transmetalation, and coupling reactions. The reactivity is influenced by the electronic and steric properties of the butylphenyl group. For instance, the reaction of Grignard reagents with α,β-unsaturated esters, ketones, and nitriles under anionic polymerization conditions has been investigated, revealing nuances in product distribution and reaction conditions (Yasuda, Kawabata, & Tsuruta, 1967).

Physical Properties Analysis The physical properties of 4-N-Butylphenylmagnesium bromide, such as solubility, melting point, and boiling point, are influenced by its molecular structure and interactions within solvents. Large angle X-ray scattering (LAXS) and extended X-ray absorption fine structure (EXAFS) studies on phenylmagnesium bromide have provided insights into the solvation and aggregation behavior of Grignard reagents in solution, which are relevant for understanding the physical properties of 4-N-Butylphenylmagnesium bromide (Wellmar, Hallberg, & Persson, 1991).

Chemical Properties Analysis The chemical properties of 4-N-Butylphenylmagnesium bromide, such as reactivity towards various electrophiles, nucleophiles, and its role in synthesis, are central to its utility in organic chemistry. The Grignard reagent's ability to form carbon-carbon bonds through reactions with electrophiles makes it a valuable tool for constructing complex organic molecules. The synthesis and reactions of Grignard reagents with perfluoro-n-octylmagnesium bromide highlight the synthetic utility and reactivity of these compounds (Smith, Soloski, & Tamborski, 1974).

科学研究应用

Asymmetric Coupling : Arylmagnesium bromides, including 4-N-Butylphenylmagnesium bromide, are used in asymmetric coupling reactions with allylic esters. This process, catalyzed by nickel complexes, leads to the formation of high-yield chiral products (Hiyama & Wakasa, 1985).

Synthesis of Hydrocarbons : The reagent plays a role in the synthesis of hydrocarbons. For instance, phenylmagnesium halide, a related compound, has been used to synthesize certain hydrocarbons, demonstrating the reagent's utility in organic synthesis (Wittig, 1980).

Synthesis of Organic Compounds : It is used in the synthesis of various organic compounds, such as rosefuran and sesquirosefuran, showcasing its versatility in organic chemistry (TakedaAkira & TsuboiSadao, 1977).

Organometallic Chemistry : The compound is also significant in the study of organometallic chemistry, as illustrated in the research on the insertion of organomercury derivatives into silicon-carbon and carbon-hydrogen bonds (Seyferth, Shih, Dubac, Mazerolles, & Serres, 1973).

NMR Spectroscopy Studies : It has been a subject of nuclear magnetic resonance spectroscopy studies, providing insights into the structure of butenylmagnesium bromide, a related Grignard reagent (Nordlander, Young, & Roberts, 1961).

Fluoride Sensing : In a novel application, arylmagnesium bromide derivatives were used in the synthesis of a near-infrared region fluoride sensor, demonstrating its use in the development of chemical sensors (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).

Palladium-Catalyzed Cross-Coupling : The reagent is instrumental in palladium-catalyzed cross-coupling reactions, a critical process in modern organic synthesis (Kamikawa & Hayashi, 1997).

安全和危害

属性

IUPAC Name |

magnesium;butylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13.BrH.Mg/c1-2-3-7-10-8-5-4-6-9-10;;/h5-6,8-9H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDVPPVFTDVJOF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-N-Butylphenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

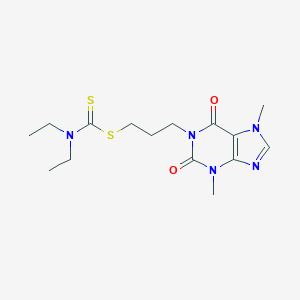

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-c]pyridine](/img/structure/B71554.png)

![Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate](/img/structure/B71555.png)